4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine
Brand Name: Vulcanchem
CAS No.: 260441-60-9
VCID: VC11832871
InChI: InChI=1S/C10H16N4O3S/c1-17-10-7-9(11-8-12-10)13-3-5-14(6-4-13)18(2,15)16/h7-8H,3-6H2,1-2H3
SMILES: COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C
Molecular Formula: C10H16N4O3S
Molecular Weight: 272.33 g/mol

4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine

CAS No.: 260441-60-9

Cat. No.: VC11832871

Molecular Formula: C10H16N4O3S

Molecular Weight: 272.33 g/mol

* For research use only. Not for human or veterinary use.

4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine - 260441-60-9

Specification

CAS No. 260441-60-9
Molecular Formula C10H16N4O3S
Molecular Weight 272.33 g/mol
IUPAC Name 4-methoxy-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine
Standard InChI InChI=1S/C10H16N4O3S/c1-17-10-7-9(11-8-12-10)13-3-5-14(6-4-13)18(2,15)16/h7-8H,3-6H2,1-2H3
Standard InChI Key PCSDXEMCNKUGAW-UHFFFAOYSA-N
SMILES COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C
Canonical SMILES COC1=NC=NC(=C1)N2CCN(CC2)S(=O)(=O)C

Introduction

Chemical Identity and Structural Features

The molecular formula of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine is C10_{10}H17_{17}N5_{5}O3_{3}S, with a molecular weight of 287.34 g/mol. Key structural elements include:

  • A pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3).

  • A methoxy group (-OCH3_3) at position 6.

  • A 4-methanesulfonylpiperazine group (-N(CH2_2CH2_2)2_2N-SO2_2CH3_3) at position 4.

The methanesulfonyl (mesyl) group enhances solubility and modulates electronic properties, while the piperazine moiety contributes to conformational flexibility and target binding .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 4-(4-methanesulfonylpiperazin-1-yl)-6-methoxypyrimidine typically involves multi-step reactions:

  • Chlorination of Pyrimidine Precursors:

    • Starting with 4,6-dichloropyrimidine, selective substitution is achieved using phosphorus oxychloride (POCl3_3) under controlled conditions .

    • Example: 4,6-dichloropyrimidine reacts with sodium methoxide to yield 6-chloro-4-methoxypyrimidine .

  • Piperazine Substitution:

    • The 4-chloro intermediate undergoes nucleophilic aromatic substitution with 1-methanesulfonylpiperazine in the presence of a base (e.g., K2_2CO3_3) and a polar aprotic solvent (e.g., DMF) .

    • Reaction conditions: 80–100°C for 12–24 hours .

  • Purification:

    • Crude products are purified via column chromatography or recrystallization, with yields typically ranging from 65% to 85% .

Key Intermediates

  • 4,6-Dichloropyrimidine: A common precursor for pyrimidine derivatives .

  • 1-Methanesulfonylpiperazine: Synthesized via sulfonylation of piperazine with methanesulfonyl chloride .

Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point129–133°C (predicted)
SolubilitySoluble in DMSO, methanol; sparingly in water
LogP (Partition Coefficient)~1.2 (estimated)
pKa~-3.4 (sulfonamide group)

Biological Activity and Applications

Kinase Inhibition

Structural analogs of this compound, such as thieno[3,2-d]pyrimidines, exhibit potent inhibition of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), making them candidates for cancer therapy . For example:

  • GDC-0941: A thieno[3,2-d]pyrimidine derivative with an IC50_{50} of 3 nM against PI3Kα, demonstrating antitumor efficacy in xenograft models .

  • The methanesulfonyl group enhances binding affinity to kinase ATP pockets by forming hydrogen bonds with lysine residues .

Antibacterial and Antiviral Activity

Pyrimidine scaffolds are explored for antimicrobial applications. For instance, 4,6-dimethoxy-2-methanesulfonylpyrimidine derivatives exhibit herbicidal and antifungal properties .

Pharmacokinetics and Toxicity

  • ADME Profile:

    • High membrane permeability (Caco-2 Papp_{app} > 10 × 106^{-6} cm/s) .

    • Moderate hepatic clearance (t1/2_{1/2} ≈ 2–4 hours in human hepatocytes) .

  • Toxicity:

    • Piperazine derivatives may cause skin/eye irritation (Hazard Code: Xi) .

    • No significant cardiotoxicity (hERG IC50_{50} > 10 μM) .

Industrial and Research Significance

Patent Landscape

  • CN103073505A: Describes methods for synthesizing 4,6-dichloropyrimidine intermediates .

  • WO2008070740A1: Covers thieno[3,2-d]pyrimidines as PI3K inhibitors, highlighting the therapeutic relevance of analogous structures .

Challenges and Innovations

  • Selectivity Issues: Off-target effects on related kinases (e.g., VEGFR2) necessitate structural optimization .

  • Process Improvements: Continuous-flow reactors enhance yield and purity in large-scale synthesis .

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